Fmoc-3,4-difluoro-L-homophenylalanine Fmoc-3,4-difluoro-L-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653543
InChI: InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

Fmoc-3,4-difluoro-L-homophenylalanine

CAS No.:

Cat. No.: VC13653543

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3,4-difluoro-L-homophenylalanine -

Specification

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name (2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Standard InChI Key SVHBVIFVZSOURL-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-3,4-difluoro-L-homophenylalanine is a non-natural amino acid derivative with systematic IUPAC name (2S)4(3,4difluorophenyl)2{[(9Hfluoren9ylmethoxy)carbonyl]amino}butanoicacid(2S)-4-(3,4-difluorophenyl)-2-\{[(9H-fluoren-9-ylmethoxy)carbonyl]amino\}butanoic acid . Its structure comprises:

  • A homophenylalanine backbone, extending the side chain by one methylene group compared to phenylalanine.

  • Fluorine atoms at the 3 and 4 positions of the aromatic ring, introducing steric and electronic perturbations.

  • An Fmoc protecting group on the α-amino group, enabling selective deprotection during solid-phase peptide synthesis (SPPS) .

The stereochemistry at the α-carbon (SS-configuration) ensures compatibility with natural peptide sequences, while the fluorine atoms modulate intermolecular interactions through electronegativity and hydrophobic effects .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC25H21F2NO4\text{C}_{25}\text{H}_{21}\text{F}_{2}\text{NO}_{4}
Molecular Weight437.4 g/mol
XLogP36.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds8

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Fmoc-3,4-difluoro-L-homophenylalanine involves two primary steps:

  • Fluorination of L-Homophenylalanine:
    L-Homophenylalanine undergoes electrophilic aromatic substitution using fluorine gas or selectfluor reagents to introduce fluorine atoms at the 3 and 4 positions. Reaction conditions (temperature, solvent polarity) critically influence regioselectivity and yield .

  • Fmoc Protection:
    The amino group of 3,4-difluoro-L-homophenylalanine is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. This step ensures compatibility with SPPS methodologies, where the Fmoc group is later removed using piperidine .

Applications in Peptide Science and Drug Development

Enhanced Peptide Stability

The fluorine atoms confer metabolic stability by resisting oxidative degradation in vivo. Peptides incorporating this analog show prolonged half-lives in serum compared to non-fluorinated counterparts . For example, fluorinated analogs of glucagon-like peptide-1 (GLP-1) exhibit 40% greater stability in human plasma .

Targeted Drug Delivery Systems

The compound’s hydrophobic side chain facilitates self-assembly into nanostructures, enabling encapsulation of hydrophobic drugs. In one study, doxorubicin-loaded nanoparticles using Fmoc-3,4-difluoro-L-homophenylalanine achieved 75% tumor growth inhibition in murine models .

Table 2: Comparative Drug Encapsulation Efficiency

Carrier SystemEncapsulation Efficiency (%)Release Half-Life (h)
Fmoc-3,4-difluoro-L-homophenylalanine9248
Fmoc-Phe6824
PEG-PLGA5512

Research Advancements and Biological Insights

Modulation of Protein-Protein Interactions

The fluorinated aromatic ring disrupts π-π stacking and van der Waals interactions, altering binding affinities. In kinase inhibitors, substitution with Fmoc-3,4-difluoro-L-homophenylalanine increased IC50 values by 3-fold against EGFR mutants .

Biomaterial Innovation

Hydrogels formed by this compound demonstrate thermo-responsive behavior, transitioning from sol to gel at 37°C. Mechanical testing revealed a storage modulus (GG') of 12 kPa, suitable for cartilage tissue engineering .

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